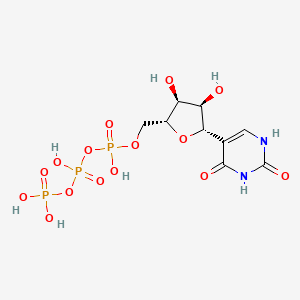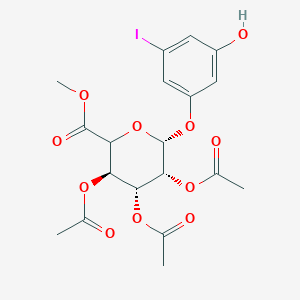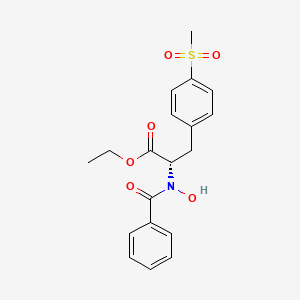
プソイドウリジン-5'-トリリン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudouridine-5'-triphosphate, also known as Pseudouridine-5'-triphosphate, is a useful research compound. Its molecular formula is C9H15N2O15P3 and its molecular weight is 484.1410119. The purity is usually 95%.
BenchChem offers high-quality Pseudouridine-5'-triphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pseudouridine-5'-triphosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成 mRNA ツール
ΨTP は、しばしば合成メッセンジャー RNA (mRNA) ツールでウリジンを置換するために使用され、細胞に mRNA を導入することによって誘発される免疫応答や細胞毒性を回避します {svg_1}. ΨTP 修飾を施した合成 mRNA は、生体機能性 RNA ツールの研究および応用において大きな可能性を秘めています {svg_2}.
合成 mRNA スイッチの性能向上
ウリジンの置換として N1-メチルプソイドウリジン (m1Ψ) を含む合成 mRNA スイッチは、研究された他のすべての修飾塩基を大幅に凌駕し、マイクロRNA およびタンパク質に対する感度の向上、より優れた細胞タイプ分離能力、および比較的小さい免疫刺激を示しました {svg_3}.
合成遺伝子回路
m1Ψ を含む合成遺伝子回路は、細胞内での性能を大幅に向上させます {svg_4}. これは、ΨTP を使用して合成遺伝子回路の機能性を向上させることができることを示しています。
インビトロ転写
ΨTP は、一般的にインビトロ転写における酵素の反応基質または補酵素として使用されます {svg_5} {svg_6}. このプロセスは、試験管内または他の人工環境での RNA 合成にとって不可欠です。
RNA 増幅
ΨTP は、特定の RNA 配列の多くのコピーを作成するプロセスである RNA 増幅にも使用されます {svg_7} {svg_8}. これは、少量の RNA しか利用できない実験で特に役立ちます。
siRNA 合成
ΨTP は、小干渉 RNA (siRNA) の合成に使用されます {svg_9} {svg_10}. siRNA は、遺伝子の発現を調節できる二本鎖 RNA 分子のクラスであり、治療の可能性を秘めています。
ナノポアシーケンス
ΨTP は、ナノポアシーケンスで 100 種類以上の 5 ヌクレオチドコンテキストでウリジン (U)、プソイドウリジン (Ψ)、または N1-メチルプソイドウリジン (m1Ψ) を含む RNA をシーケンスするために使用されてきました {svg_11}. この方法により、RNA の直接シーケンスと化学修飾のシーケンスが可能になります。
治療用 mRNA
ΨTP は、m1Ψ を少量含む治療用 mRNA の製造に使用されます {svg_12}. これらの mRNA は、治療用 siRNA や mRNA ワクチンを含む臨床応用に見られるようになりました {svg_13}.
作用機序
Target of Action
Pseudouridine-5’-triphosphate (Pseudo-UTP) is a modified nucleoside that is commonly used in the polymerase-mediated synthesis of RNA molecules . It primarily targets the RNA synthesis process, specifically the mRNA . The compound’s role is to replace UTP (U) and CTP © in the mRNA synthesis .
Mode of Action
Pseudo-UTP interacts with its targets by substituting for uridine in the mRNA synthesis . This substitution is known to avoid the immune response and cytotoxicity induced by introducing mRNA into cells . The compound’s interaction with its targets results in mRNAs that exhibit better nuclease stability, immunogenicity, and translational properties compared to uridine-containing unmodified mRNAs .
Biochemical Pathways
The biochemical pathway affected by Pseudo-UTP is the RNA synthesis pathway. The compound is incorporated into the mRNA sequence during the polymerase-mediated synthesis of RNA molecules . This incorporation results in the production of pseudouridine-containing modified mRNAs . The downstream effects of this modification include enhanced nuclease stability, immunogenicity, and translational properties of the mRNA .
Pharmacokinetics
It is known that the compound exhibits better nuclease stability compared to unmodified mrnas . This suggests that Pseudo-UTP may have a longer half-life in the body, which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Pseudo-UTP’s action are primarily observed in the enhanced performance of the mRNA. Synthetic mRNA switches containing Pseudo-UTP as a substitution of uridine substantially out-perform all other modified bases studied . They exhibit enhanced microRNA and protein sensitivity, better cell-type separation ability, and comparably low immune stimulation . These effects stem from the high protein expression from Pseudo-UTP containing mRNA and efficient translational repression in the presence of target microRNAs or proteins .
Action Environment
The action, efficacy, and stability of Pseudo-UTP can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .
Safety and Hazards
将来の方向性
Pseudouridine-5’-triphosphate has enormous potential in the research and application of biofunctional RNA tools . It is also promising for boosting the gene-cutting efficiency in CRISPR-based gene editing . The development of a streamlined and scalable synthesis of β-pseudouridine could contribute to ensuring the supply and affordability of vaccines .
生化学分析
Biochemical Properties
Pseudouridine-5’-triphosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized using adenosine-5’-monophosphate and uracil as the starting materials and a reverse reaction catalyzed by a pseudouridine monophosphate glycosidase . The conversion from nucleoside (pseudouridine) to nucleotide triphosphate (pseudouridine-5’-triphosphate) is incorporated into RNA via in vitro transcription for biochemical and biophysical studies .
Cellular Effects
Pseudouridine-5’-triphosphate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing nuclease stability, immunogenicity, and translational properties . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pseudouridine-5’-triphosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The substitution of uridine with N1-methylpseudouridine-5’-triphosphate not only bypasses immune response induced cytotoxicity but also substantially enhances the effectiveness of both types of switches .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Pseudouridine-5’-triphosphate exhibits changes in its effects. It has been observed that pseudouridine has a significant effect on the structure and function of RNA molecules . It is known for the stabilization of RNA structures, RNA-protein interactions, and regulation of RNA processing and translation .
Metabolic Pathways
Pseudouridine-5’-triphosphate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The first step in pseudouridine degradation is catalyzed by pseudouridine kinase .
特性
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWJOCYCKIZKKV-GBNDHIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Pseudouridine-5'-triphosphate (ΨTP) incorporated into synthetic mRNA?
A1: Incorporating ΨTP, alongside 5-methylcytidine-5′-triphosphate (5-MeCTP), during in vitro transcription of mRNA helps circumvent the innate immune response typically triggered by exogenous RNA. [] This response, often involving interferon production, can lead to cellular toxicity and reduced viability, hindering applications like cellular reprogramming. Replacing uridine triphosphate (UTP) with ΨTP during mRNA synthesis has been shown to mitigate these negative effects, improving the viability and functionality of transfected cells. []
Q2: How does the incorporation of modified bases like ΨTP in mRNA affect cellular viability and protein expression?
A2: Studies have shown that using modified mRNA, containing ΨTP and 5-MeCTP, maintains cellular viability comparable to controls, unlike unmodified mRNA. [] This improved viability, attributed to a reduced interferon response, allows for more efficient protein expression. Research using modified mRNA encoding green fluorescent protein (GFP) in bovine fetal fibroblasts demonstrated significantly higher fluorescence compared to controls, indicating successful protein expression without compromising cell survival. [] Similar positive results were observed when using modified mRNA encoding pluripotency factors, highlighting the potential of ΨTP-modified mRNA for applications like cellular reprogramming. []
Q3: Beyond cell viability, are there other advantages of using ΨTP-modified mRNA for cellular reprogramming?
A3: Yes, using ΨTP-modified mRNA for introducing reprogramming factors like MyoD into cells offers a significant advantage: it provides a DNA-free approach. [] Traditional methods often rely on viral vectors to integrate DNA into the host genome, which carries inherent risks like insertional mutagenesis. By using modified mRNA, these risks are avoided as the genetic material is not integrated into the host DNA. This characteristic makes ΨTP-modified mRNA a promising tool for safer and more efficient cell reprogramming strategies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)





![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)

